2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. The unique structure of this compound, which includes a benzene ring fused with an oxazine ring, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylphenol with 5-fluoro-2-aminobenzyl alcohol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazine derivatives.
Scientific Research Applications
2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,4-benzoxazine: A parent compound with similar structural features but lacking the ethyl and fluoro substituents.
2-Ethyl-3,4-dihydro-2H-1,4-benzoxazine: Similar to the target compound but without the fluoro group.
5-Fluoro-3,4-dihydro-2H-1,4-benzoxazine: Similar to the target compound but without the ethyl group.
Uniqueness
2-Ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of both ethyl and fluoro substituents, which impart specific chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other benzoxazine derivatives.
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-ethyl-5-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C10H12FNO/c1-2-7-6-12-10-8(11)4-3-5-9(10)13-7/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
BHCYBOYRBUGEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C(O1)C=CC=C2F |
Origin of Product |
United States |
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